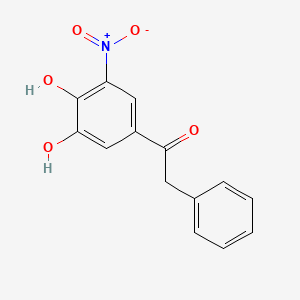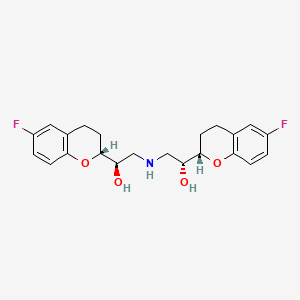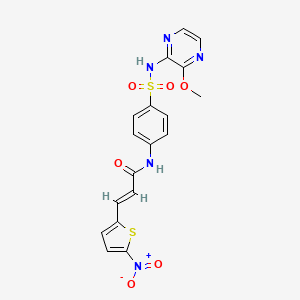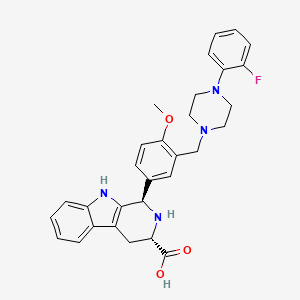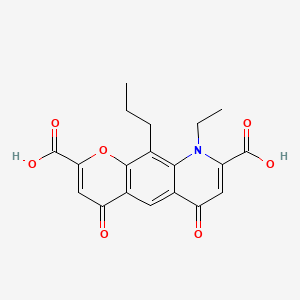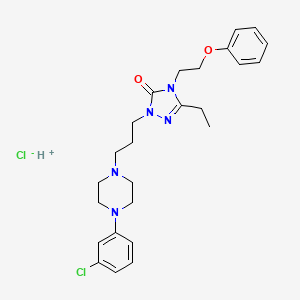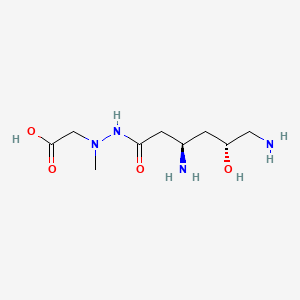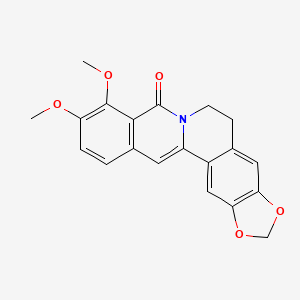
オキシベルベリン
説明
Oxyberberine is derived from the herbs of Mahonia japonica . It’s a metabolite of berberine, which is a naturally occurring isoquinoline alkaloid .
Synthesis Analysis
A novel oxidative coupling approach has been developed to synthesize a dimeric oxyberberine CT4-1 . This compound has shown superior anti-hepatocellular carcinoma activities .
Molecular Structure Analysis
Oxyberberine has a molecular formula of C20H17NO5 . Its average mass is 351.353 Da and its monoisotopic mass is 351.110687 Da .
Chemical Reactions Analysis
Gut microbiota can convert berberine into oxyberberine through an oxidation reaction .
Physical And Chemical Properties Analysis
Oxyberberine is a yellow solid with a melting point of 145.1–146.7°C . It has a density of 1.44±0.1 g/cm3 .
科学的研究の応用
抗糖尿病化合物
オキシベルベリンは、ベルベリンの代謝産物であり、その抗糖尿病特性について広く研究されています . AMPK経路を活性化することにより、血糖値を低下させ、インスリン分泌を増加させ、グルコース耐性とインスリン抵抗性を弱めることが知られています . さらに、ベルベリンと比較してより好ましい安全性プロファイルを示すことが判明しており、マウスにおけるLD50値は5000 mg/kgを超えています .
抗炎症および抗酸化作用
ベルベリンとその代謝産物であるオキシベルベリンは、抗糖尿病特性に加えて、抗炎症および抗酸化特性を持つことが判明しています . これらの特性は、炎症と酸化ストレスが重要な役割を果たす糖尿病において特に有益です .
抗高尿酸血症活性
オキシベルベリンは、顕著な抗高尿酸血症活性を示します . しかし、OBBの低水溶性と血漿濃度効果関係の悪さが、その開発と利用を妨げています .
ドラッグデリバリーシステム
オキシベルベリンの過飽和薬物送達システム(SDDS)の開発に関する研究が行われています . このシステムは、シクロデキストリンナノアグリゲートに基づいており、オキシベルベリンの溶解速度を大幅に向上させることが判明しています .
肝保護作用
ベルベリンとその誘導体(オキシベルベリンを含む)は、肝保護作用を示すことが判明しています . これは、それらを肝臓病の治療のための潜在的な候補にしています .
ノイラミニダーゼ活性
ベルベリンとその誘導体は、ノイラミニダーゼ活性を示しています . これは、ノイラミニダーゼ産生病原体が引き起こす病気の治療における潜在的な用途を示唆しています .
作用機序
Target of Action
Oxyberberine, also known as Berlambine, has been found to interact with several cellular targets. These include cluster of differentiation 36 (CD36) , acetyl-CoA carboxylase (ACC) , microsomal triglyceride transfer protein (MTTP) , scavenger receptor class B type 1 (SR-BI) , low-density lipoprotein receptor (LDLR) , and ATP-binding cassette transporter A1 (ABCA1) . These targets play crucial roles in lipid production and clearance in the liver . Additionally, Oxyberberine has been found to target LINC02331 , a long non-coding RNA associated with chemoresistance in hepatocellular carcinoma .
Mode of Action
Oxyberberine modulates liver lipid production and clearance by regulating its cellular targets . It inhibits hepatic lipid production and increases hepatic lipid clearance . In hepatocellular carcinoma, Oxyberberine targets LINC02331 to induce cytotoxicity and inhibit chemoresistance via suppressing Wnt/β-catenin signaling .
Biochemical Pathways
Oxyberberine affects several biochemical pathways. It regulates the PI3K/Akt and Nrf2 signaling pathways, which are involved in glucose metabolism and oxidative stress response . It also influences the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of Oxyberberine is yet to be fully understood. It’s known that gut microbiota can convert berberine into oxyberberine through an oxidation reaction . This suggests that Oxyberberine may have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to its parent compound, Berberine.
Result of Action
Oxyberberine exhibits significant molecular and cellular effects. It has been found to possess superior hypoglycemic effect, indicating its potential in managing diabetes . It also exerts cytotoxic effects in hepatocellular carcinoma cells, suggesting its potential as a therapeutic agent in cancer treatment .
Action Environment
Environmental factors, particularly the gut microbiota, play a significant role in the action of Oxyberberine. The gut microbiota can metabolize Berberine into Oxyberberine, which may influence the compound’s bioavailability and efficacy . Furthermore, changes in the intestinal microbiome may allow environmental risk factors to initiate and promote diseases, which can be mitigated by Oxyberberine .
将来の方向性
Studies on the relevant targets of berberine in regulating intestinal lipid metabolism are currently scarce and need to be conducted in the future . Furthermore, oxyberberine exhibits a more favorable safety profile compared to berberine, suggesting it could be a promising candidate for future research .
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQCBCBTQWPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203389 | |
| Record name | Oxyberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
549-21-3 | |
| Record name | Oxyberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyberberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyberberine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-OXYBERBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A04YKB3FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
methyl}phosphonic acid](/img/structure/B1677992.png)
